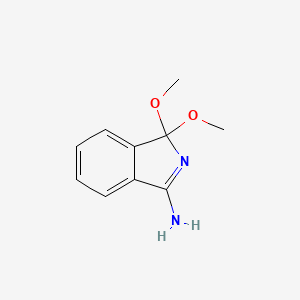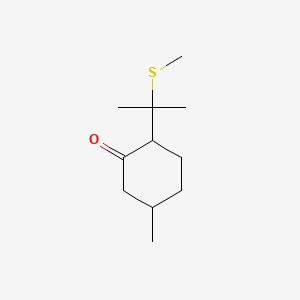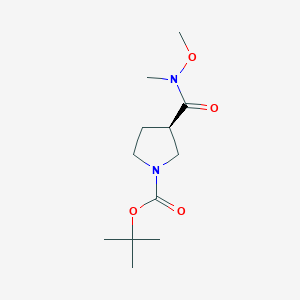
1H-Isoindol-3-amine, 1,1-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindol-3-amine, 1,1-dimethoxy- is a heterocyclic compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of an isoindoline core with dimethoxy and imino functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-Isoindol-3-amine, 1,1-dimethoxy- can be synthesized through the reaction of phthalonitrile with sodium methoxide in the presence of methanol. This reaction proceeds via a series-parallel mechanism, ultimately yielding the desired product . Another method involves the condensation of 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoline with 1,1-dimethoxy-3-iminoisoindoline in methanol at 40-45°C for 15 hours .
Industrial Production Methods
While specific industrial production methods for 1,1-dimethoxy-3-iminoisoindoline are not well-documented, the synthesis routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes these methods suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindol-3-amine, 1,1-dimethoxy- undergoes various chemical reactions, including:
Condensation Reactions: It reacts with 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoline to form macroheterocyclic compounds.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Sodium Methoxide: Used in the initial synthesis from phthalonitrile.
Methanol: Acts as both a solvent and a reactant in various synthesis routes.
Major Products
Macroheterocyclic Compounds: Formed through condensation reactions with thiadiazoline derivatives.
Isoindole Derivatives: Resulting from cycloaddition reactions.
Aplicaciones Científicas De Investigación
1H-Isoindol-3-amine, 1,1-dimethoxy- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-dimethoxy-3-iminoisoindoline involves its reactivity with various nucleophiles and electrophiles, leading to the formation of stable heterocyclic structures. The molecular targets and pathways involved in its reactions are primarily dictated by the functional groups present on the isoindoline core, which facilitate various condensation and cycloaddition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diiminoisoindoline: Shares a similar isoindoline core but lacks the dimethoxy functional groups.
3-Alkyl-5-amino-2-imino-1,3,4-thiadiazoline: Often used in condensation reactions with 1,1-dimethoxy-3-iminoisoindoline to form macroheterocyclic compounds.
Uniqueness
1H-Isoindol-3-amine, 1,1-dimethoxy- is unique due to its combination of dimethoxy and imino functional groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of complex heterocyclic compounds and bioactive molecules .
Propiedades
Número CAS |
32654-84-5 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3,3-dimethoxyisoindol-1-amine |
InChI |
InChI=1S/C10H12N2O2/c1-13-10(14-2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3,(H2,11,12) |
Clave InChI |
ATMYSTFCQICLBS-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2=CC=CC=C2C(=N1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B8762425.png)


![Ethyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8762432.png)









